Chlorofusin

p53-MDM2 inhibitors protein–protein interaction ELISA competition assay

Chlorofusin is a fungal secondary metabolite isolated from Microdochium caespitosum (Fusarium sp.) and represents the only known azaphilone–cyclic peptide hybrid that antagonizes the p53–MDM2 protein–protein interaction. It binds directly to the N‑terminal domain of MDM2 and has been reported to inhibit MDM2–p53 complex formation with an IC₅₀ of 4.6 μM and a KD of 4.7 μM.

Molecular Formula C63H99ClN12O19
Molecular Weight 1364 g/mol
Cat. No. B1264014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorofusin
Synonymschlorofusin
Molecular FormulaC63H99ClN12O19
Molecular Weight1364 g/mol
Structural Identifiers
SMILESCCCCCCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)O)CC(C)C)CC(=O)N)CC(=O)N)C)C(C)O)CCCN2C=C3C(=C(C(=O)C(C3=O)(C)OC(=O)CCC)Cl)C(C24CCCO4)O
InChIInChI=1S/C63H99ClN12O19/c1-11-13-14-15-16-17-21-37-54(86)68-38(22-18-24-76-30-36-46(51(83)63(76)23-19-25-94-63)47(64)52(84)62(10,50(36)82)95-45(81)20-12-2)55(87)74-48(34(8)77)60(92)67-33(7)53(85)70-41(28-43(65)79)57(89)72-42(29-44(66)80)58(90)71-40(27-32(5)6)59(91)75-49(35(9)78)61(93)73-39(26-31(3)4)56(88)69-37/h30-35,37-42,48-49,51,77-78,83H,11-29H2,1-10H3,(H2,65,79)(H2,66,80)(H,67,92)(H,68,86)(H,69,88)(H,70,85)(H,71,90)(H,72,89)(H,73,93)(H,74,87)(H,75,91)/t33-,34+,35+,37+,38-,39+,40+,41-,42+,48-,49-,51-,62-,63-/m0/s1
InChIKeyVQSGYKUTGGRSPK-SIOACEIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorofusin – Natural Azaphilone–Cyclic Peptide Hybrid p53‑MDM2 Antagonist for Research Procurement


Chlorofusin is a fungal secondary metabolite isolated from Microdochium caespitosum (Fusarium sp.) and represents the only known azaphilone–cyclic peptide hybrid that antagonizes the p53–MDM2 protein–protein interaction [1]. It binds directly to the N‑terminal domain of MDM2 and has been reported to inhibit MDM2–p53 complex formation with an IC₅₀ of 4.6 μM and a KD of 4.7 μM [2]. The compound’s structure comprises a 27‑membered nonacyclopeptide connected through an ornithine residue to a densely functionalized azaphilone‑derived chromophore [3].

Why Chlorofusin Cannot Be Replaced by Generic p53‑MDM2 Inhibitors in Research Procurement


Generic substitution with other p53‑MDM2 antagonists such as nutlin‑class compounds, spirooxindoles, or benzodiazepinediones is precluded because chlorofusin’s bioactivity depends on the covalent‑like integration of two distinct structural domains: a nonacyclopeptide and an azaphilone chromophore [1]. Removal or replacement of the chromophore with simple hydrophobic groups yields analogues with IC₅₀ values >100 μM, representing a >10‑fold loss in potency relative to the intact natural product (IC₅₀ = 8 μM in the same assay) [1]. No other p53‑MDM2 inhibitor class displays this dual‑domain requirement, nor the unusual stereochemistry‑independent activity profile of the chlorofusin chromophore. Consequently, researchers requiring the authentic chemotype for target engagement studies, assay calibration, or analogue development cannot substitute chlorofusin with structurally simpler or synthetically more accessible p53‑MDM2 inhibitors. It is important to note that high‑strength differential evidence against external clinical‑stage MDM2 antagonists (e.g., Nutlin‑3a) is limited; the primary differentiation rests on internal structure‑activity relationships within the chlorofusin series.

Quantitative Differentiation Evidence for Chlorofusin in p53‑MDM2 Research


Comparative Potency vs. Nutlin‑1 in a Standardized MDM2–p53 ELISA Competition Assay

In a Searcey ELISA competition assay utilizing immobilized biotinylated SGSG‑p53 peptide (residues 17–27) and recombinant MDM2, chlorofusin exhibited an IC₅₀ of 8 μM, whereas the well‑established standard nutlin‑1 produced an IC₅₀ of 0.13 μM [1]. Although chlorofusin is 61.5‑fold less potent than nutlin‑1 under these conditions, its activity is mediated by a structurally distinct scaffold that requires the intact azaphilone–cyclic peptide conjugate, offering a complementary pharmacological probe orthogonal to the nutlin chemotype.

p53-MDM2 inhibitors protein–protein interaction ELISA competition assay

Essential Contribution of the Azaphilone Chromophore: Chlorofusin vs. Dechromophore and Chromophore‑Replaced Analogues

When the azaphilone chromophore is removed (compound 9; cyclic peptide alone) or replaced with simple hydrophobic amine protecting groups such as Cbz (compound 10), the resulting analogues display IC₅₀ values >100 μM in the Searcey ELISA assay, compared with chlorofusin’s IC₅₀ of 8 μM [1]. This represents a >10‑fold reduction in inhibitory potency. A further 32 partial‑structure analogues bearing chromophore diastereomers but lacking the full cyclic peptide context also exhibited IC₅₀ values >100 μM [1].

structure-activity relationship chlorofusin analogue azaphilone chromophore

Stereochemistry‑Independent Bioactivity: Chlorofusin vs. Its Seven Chromophore Diastereomers

All seven chromophore diastereomers of chlorofusin (compounds 2–8) inhibited p53–MDM2 binding with IC₅₀ values within 3‑fold of the natural product in the Searcey ELISA assay [1]. Three diastereomers (compounds 3, 5, and 8) were equipotent with chlorofusin, including diastereomer 5 in which the chromophore is enantiomeric to that of the natural product. Full series (32 partial‑structure compounds) showed no discernible trend dependent on chromophore relative or absolute stereochemistry [1].

diastereomer stereochemistry structure-activity relationship

Unique Azaphilone–Cyclic Peptide Hybrid Architecture Among Known p53‑MDM2 Inhibitors

Chlorofusin is the only reported member of the azaphilone–cyclic peptide hybrid class to inhibit the p53–MDM2 interaction [1][2]. No other natural or synthetic p53‑MDM2 antagonist combines a 27‑membered nonacyclopeptide with an azaphilone‑derived chromophore. This scaffold is distinct from nutlins (imidazoline‑based), spirooxindoles, benzodiazepinediones, and stapled peptides, all of which target the hydrophobic cleft on the MDM2 N‑terminal domain through a different structural paradigm.

chemotype natural product p53-MDM2 inhibitor

Evidence‑Driven Research and Procurement Scenarios for Chlorofusin


Tool Compound for Dissecting the Contribution of the Azaphilone Chromophore in MDM2–p53 Protein–Protein Interaction Inhibition

Chlorofusin is the only compound in which the azaphilone chromophore’s role in MDM2–p53 antagonism can be studied alongside a complementary cyclic peptide domain. The availability of matched chromophore‑bearing and chromophore‑deleted analogues (IC₅₀ >100 μM for the cyclic peptide alone vs. 8 μM for intact chlorofusin) [1] directly enables domain‑swapping and truncation experiments that are not feasible with other p53‑MDM2 inhibitor chemotypes.

Lead Scaffold for Stereochemistry‑Tolerant p53‑MDM2 Inhibitor Development

Because the seven chromophore diastereomers of chlorofusin all retain activity within 3‑fold of the parent compound, with three being equipotent [1], medicinal chemistry efforts can prioritize synthetic accessibility and functional group diversification over stringent stereochemical control. This reduces the synthetic burden for building focused analogue libraries compared with nutlin‑class or spirooxindole scaffolds, where stereochemistry is a critical determinant of activity.

Calibration and Cross‑Validation Standard for MDM2–p53 Biochemical and Cellular Assays

Chlorofusin’s well‑characterized IC₅₀ in the Searcey ELISA assay (8 μM) and the availability of its chromophore diastereomers as internal activity‑range controls [1] make the compound suitable for calibrating MDM2–p53 interaction screening platforms. Its intrinsic fluorescence, which precludes certain fluorescence‑based readouts [1], must be taken into account during assay design but does not affect its utility as a positive control in ELISA or label‑free formats.

Synthetic Methodology Platform for Complex Natural Product Total Synthesis and Analogue Generation

The convergent total synthesis of chlorofusin and all seven chromophore diastereomers demonstrated by Clark et al. [2] provides a robust entry point for synthetic chemistry groups focused on natural product synthesis, late‑stage functionalisation, or the preparation of structurally complex biological probes. The established route enables the generation of otherwise inaccessible analogues for structure–activity relationship studies and chemical biology applications.

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